molecular formula C7H3Cl2N3O2 B1434291 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid CAS No. 1781241-35-7

2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid

Cat. No. B1434291
M. Wt: 232.02 g/mol
InChI Key: KDGOTZJTOUBOKU-UHFFFAOYSA-N
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Description

2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a yellow solid with a melting point of 287–288 °C .


Synthesis Analysis

The synthesis of this compound involves the use of microwave technique as a new and robust approach for preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives . The yield of the synthesis process is 71% .


Molecular Structure Analysis

The molecular formula of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is C6H3Cl2N3 . The molecular weight is 188.01 .


Physical And Chemical Properties Analysis

2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine is a yellow solid with a melting point of 287–288 °C . It has a predicted boiling point of 306.2±24.0 °C and a predicted density of 1.675±0.06 g/cm3 .

Scientific Research Applications

Anti-inflammatory Activities

  • Field : Medical Chemistry
  • Application : Pyrimidines display a range of pharmacological effects including anti-inflammatory .
  • Method : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Results : A large number of pyrimidines exhibit potent anti-inflammatory effects .

Anti-Breast-Cancer Activity

  • Field : Oncology
  • Application : Pyrrolo [2,3-d]pyrimidine derivatives have been designed and synthesized based on molecular diversity for their antiproliferative activity .
  • Method : Their antiproliferative activity was evaluated against ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines .
  • Results : Dihydroartemisinin-pyrrolo [2,3-d]pyrimidine and dihydroartemisinin-pyrido [2,3-d]pyrimidine derivatives are characterized by significant antiproliferative effects on both cell lines .

Blood Glucose Reduction

  • Field : Endocrinology
  • Application : The compounds may find application in the prevention and treatment of disorders involving elevated plasma blood glucose .
  • Results : The compounds were found to be effective in reducing blood glucose .

Anticancer Activity

  • Field : Oncology
  • Application : A study involved the design and synthesis of newly synthesized pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 .
  • Method : The compounds were tested in vitro against seven selected human cancer cell lines, namely, MCF7, A549, HCT116, PC3, HePG2, PACA2, and BJ1 using MTT assay .
  • Results : It was found that certain compounds were the most active toward MCF7 with IC 50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml) .

Nano-catalyst Activation

  • Field : Chemistry
  • Application : The role of the nano-catalyst is to activate the aldehydic carbonyl group for Knoevenagel condensation with malononitrile, and activation of the nitrogen atom of the nitrile group for Michael addition, and pyran cyclization steps .

Non-Small Cell Lung Cancer Treatment

  • Field : Oncology
  • Application : Certain compounds displayed potent activity against NCI-H522 non-small cell lung cancer .
  • Results : Compound 10 also displayed potent activity against NCI-H522 non-small cell lung cancer, with a 35.1% GP .

Anticancer Activity

  • Field : Oncology
  • Application : A study involved the design and synthesis of newly synthesized pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 .
  • Method : The compounds were tested in vitro against seven selected human cancer cell lines, namely, MCF7, A549, HCT116, PC3, HePG2, PACA2 and BJ1 using MTT assay .
  • Results : It was found that certain compounds were the most active toward MCF7 with IC 50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml) .

Nano-catalyst Activation

  • Field : Chemistry
  • Application : The role of the nano-catalyst is to activate the aldehydic carbonyl group for Knoevenagel condensation with malononitrile, and activation of the nitrogen atom of the nitrile group for Michael addition, and pyran cyclization steps .

Non-Small Cell Lung Cancer Treatment

  • Field : Oncology
  • Application : Certain compounds displayed potent activity against NCI-H522 non-small cell lung cancer .
  • Results : Compound 10 also displayed potent activity against NCI-H522 non-small cell lung cancer, with a 35.1% GP .

properties

IUPAC Name

2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N3O2/c8-5-4-2(11-7(9)12-5)1-3(10-4)6(13)14/h1,10H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGOTZJTOUBOKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=C1N=C(N=C2Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601183813
Record name 5H-Pyrrolo[3,2-d]pyrimidine-6-carboxylic acid, 2,4-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601183813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid

CAS RN

1781241-35-7
Record name 5H-Pyrrolo[3,2-d]pyrimidine-6-carboxylic acid, 2,4-dichloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1781241-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Pyrrolo[3,2-d]pyrimidine-6-carboxylic acid, 2,4-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601183813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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